molecular formula C21H18N4O2 B2864254 4-(3-(1-(2-Methylbenzyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile CAS No. 1172894-21-1

4-(3-(1-(2-Methylbenzyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

Cat. No. B2864254
M. Wt: 358.401
InChI Key: XCSPVULJHUZJRO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule has been studied .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The benzylic C-H bonds are weaker than most sp3 hybridized C-H, which is because the radical formed from homolysis is resonance stabilized .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like benzonitrile have been studied . Benzonitrile is a colorless chemical compound with a sweet almond odor . It is mainly used as a precursor to the resin benzoguanamine .

Scientific Research Applications

1. Polymer Applications

  • Aromatic Polyamides : Aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units, like the one , have been synthesized. These show good thermal stability, solubility in certain solvents, and can be cast into thin, flexible films with significant mechanical strength. They also exhibit blue fluorescence, indicating potential applications in materials science (Sava et al., 2003).

2. Chemical Synthesis and Predictions

  • Synthesis and Biological Activity Prediction : Compounds like 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones have been synthesized, and predictions about their biological activity are made using methods like IR, NMR, and liquid chromato-mass spectrometry (Kharchenko et al., 2008).

3. Synthetic Processes

  • Scale-Up Synthesis of S1P1 Receptor Agonists : The compound has been utilized in the scale-up synthesis of potent and selective S1P1 receptor agonists. This involves complex synthetic processes like enzymatic reduction and regioselective epoxide ring-opening reactions (Hou et al., 2017).

4. Structural and Spectral Studies

  • Complexation with Platinum Group Metals : Studies involving cyclic π-perimeter hydrocarbon platinum group metal complexes show the relevance of benzonitrile derivatives in the formation of these complexes. Spectral studies confirm the presence of nitrile groups (Sairem et al., 2012).

5. Antioxidant Activity

  • Antioxidant Properties : Derivatives containing 1,3,4-oxadiazole and benzonitrile units show significant antioxidant activity, suggesting potential applications in fields like medicinal chemistry and pharmacology (Maheshwari et al., 2011).

6. Corrosion Inhibition

  • Inhibition of Mild Steel Corrosion : Derivatives of 1,3,4-oxadiazole, including benzonitrile components, have been assessed for their corrosion inhibition ability towards mild steel in sulfuric acid, indicating their potential utility in material protection and industrial applications (Ammal et al., 2018).

7. Synthesis of Polyimides

  • Novel Polyimides : New polyimides holding pyridine moieties in the main chain, derived from benzonitrile-related compounds, demonstrate properties like good solubility, thermal stability, and mechanical strength. This makes them suitable for applications in high-performance materials (Wang et al., 2006).

properties

IUPAC Name

4-[3-[1-[(2-methylphenyl)methyl]-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-4-2-3-5-17(14)12-25-13-18(10-19(25)26)20-23-21(27-24-20)16-8-6-15(11-22)7-9-16/h2-9,18H,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSPVULJHUZJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CC(CC2=O)C3=NOC(=N3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(1-(2-Methylbenzyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

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